(1R,2R)-シクロヘキサン-1,2-ジイルビス(4-メチルベンゼンスルホンアミド)

説明

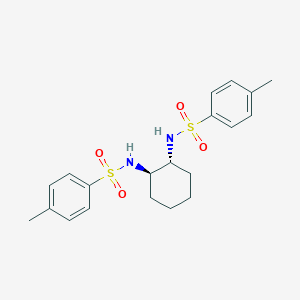

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide is a useful research compound. Its molecular formula is C20H26N2O4S2 and its molecular weight is 422.6 g/mol. The purity is usually 95%.

The exact mass of the compound 4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

クロマトグラフィーにおけるキラル固定相

これらのアプリケーションは、(1R,2R)-シクロヘキサン-1,2-ジイルビス(4-メチルベンゼンスルホンアミド)のさまざまな科学分野における汎用性と重要性を示しています。 研究者たちは、その可能性を探求し続けており、将来の発見のためのエキサイティングな化合物となっています . もっと詳しく知りたいことや、他に質問があれば、遠慮なく聞いてください! 😊

生物活性

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities. Sulfonamides are a well-established class of drugs known for their antibacterial properties and have been investigated for various therapeutic applications, including anticancer and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure that contributes to its biological activity. The sulfonamide group is known for its ability to interact with various biological targets.

Antitumor Activity

Sulfonamides, including the compound , have shown promising antitumor properties. Research indicates that they can disrupt cellular processes critical for cancer cell proliferation. For instance, sulfonamides can inhibit the activity of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria and some cancer cells. This inhibition can lead to cell cycle arrest and apoptosis in tumor cells .

Interaction with Tubulin

The compound has been studied for its ability to bind to tubulin, disrupting microtubule dynamics. This interaction is crucial because microtubules play a significant role in mitosis. By binding to the colchicine-binding site on β-tubulin, the compound can block cell cycle progression at the G2/M phase, leading to cytotoxic effects on cancer cells .

In Vitro Studies

In vitro studies have demonstrated that 4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide exhibits significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate potent activity in the nanomolar range against specific cell types .

| Cell Line | IC50 (nM) |

|---|---|

| HT-29 (Colon Carcinoma) | 25 |

| M21 (Skin Melanoma) | 30 |

| MCF7 (Breast Carcinoma) | 28 |

These results suggest that the compound could serve as a lead candidate for further development in cancer therapy.

Structural Analysis

The crystal structure of the compound reveals that it forms hydrogen bonds and other interactions that stabilize its conformation in biological systems. These structural characteristics are pivotal for its binding affinity to target proteins .

Case Study 1: Anticancer Efficacy

A study evaluated the effectiveness of the compound in vivo using chick chorioallantoic membrane assays. The results indicated significant inhibition of angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 .

特性

IUPAC Name |

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAAGQKYVFEMGC-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2NS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456807 | |

| Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143585-47-1 | |

| Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-(+)-N,N'-Di-p-tosyl-1,2-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。